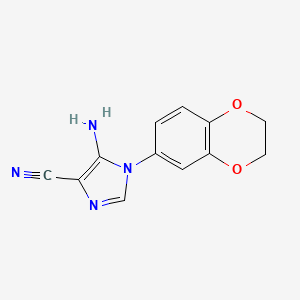

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile

Descripción general

Descripción

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile is a complex organic compound that features a unique structure combining an imidazole ring with a benzodioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin moiety, which can be synthesized from salicylic acid and acetylenic esters through a CuI and NaHCO3-mediated reaction in acetonitrile . The imidazole ring is then introduced through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Aplicaciones Científicas De Investigación

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Its unique structure and potential bioactivity suggest applications in drug discovery and development, particularly for targeting specific molecular pathways.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mecanismo De Acción

The mechanism of action of 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate

- 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide

Uniqueness

Compared to similar compounds, 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile stands out due to its specific combination of the imidazole and benzodioxin moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Actividad Biológica

5-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile (CAS No. CB8694227) is a compound with potential biological significance, particularly in the field of cancer research. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₀N₄O₂

- Molecular Weight : 242.23 g/mol

- Structure : The compound features an imidazole ring and a benzodioxin moiety, which are critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay across different cancer models:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon cancer) | 10.21 | Induces apoptosis and cell cycle arrest |

| HepG2 (Liver cancer) | 9.82 | Induces apoptosis and cell cycle arrest |

| MCF-7 (Breast cancer) | 8.75 | Induces apoptosis and cell cycle arrest |

These findings indicate that the compound can effectively inhibit cell viability in a dose-dependent manner, comparable to established chemotherapeutic agents such as doxorubicin and sorafenib .

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

- Apoptosis Induction : Flow cytometry analysis revealed increased early and late apoptotic cell populations upon treatment with the compound in HepG2 cells. This suggests that the compound activates apoptotic signaling pathways leading to programmed cell death .

- Cell Cycle Arrest : Treatment with this compound resulted in significant alterations in cell cycle distribution. Specifically, there was an accumulation of cells in the G1 phase and a decrease in S and G2/M phases, indicating a G1 phase arrest. This is a common mechanism for many anticancer agents .

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in tumor growth and proliferation pathways, although further investigation is needed to elucidate these interactions fully .

Case Studies

Several studies have focused on the biological activity of related compounds within the same chemical class, providing insights into potential therapeutic applications:

- A study on imidazole-based compounds reported that modifications to the imidazole ring could enhance cytotoxicity against renal cancer cell lines (A498 and 786-O). The presence of specific substituents was shown to correlate with increased potency .

- Another investigation highlighted that compounds with similar structural motifs exhibited promising results in reducing tumor size in xenograft models, reinforcing the potential of benzodioxin-containing imidazoles as anticancer agents .

Propiedades

IUPAC Name |

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-6-9-12(14)16(7-15-9)8-1-2-10-11(5-8)18-4-3-17-10/h1-2,5,7H,3-4,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZTUCMTTPUNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C=NC(=C3N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.